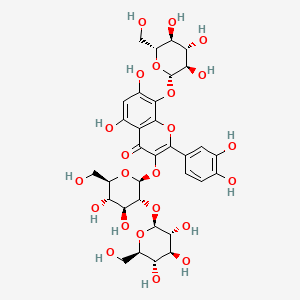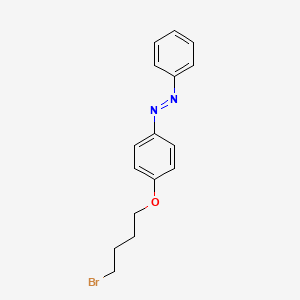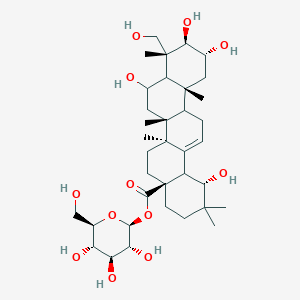
Combreglucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Combreglucoside can be synthesized through various organic synthesis methods. One common approach involves the glycosylation of triterpene aglycones. The reaction typically requires a glycosyl donor, such as a glycosyl halide, and a glycosyl acceptor, under the presence of a catalyst like silver carbonate or silver triflate .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as plants in the Combretaceae family. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions: Combreglucoside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens or nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Combreglucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and triterpene synthesis.
Biology: this compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, such as anticancer and hepatoprotective activities.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
Combreglucoside exerts its effects through various molecular targets and pathways. It interacts with specific enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression. The exact mechanism of action depends on the specific biological context and target .
Comparación Con Compuestos Similares
Combreglucoside is unique among triterpene glycosides due to its specific structure and biological activities. Similar compounds include:
Arjunglucoside II: Another triterpene glycoside with similar biological activities.
Chebuloside II: Known for its antioxidant properties.
Vitexin: A flavonoid glycoside with anti-inflammatory effects
This compound stands out due to its distinct molecular structure and the range of biological activities it exhibits, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C36H58O12 |
|---|---|
Peso molecular |
682.8 g/mol |
Nombre IUPAC |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aS,6bR,8R,9R,10R,11R,12aR)-1,8,10,11-tetrahydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C36H58O12/c1-31(2)9-11-36(30(46)48-29-25(43)24(42)23(41)20(15-37)47-29)12-10-34(5)17(22(36)28(31)45)7-8-21-32(3)13-19(40)27(44)33(4,16-38)26(32)18(39)14-35(21,34)6/h7,18-29,37-45H,8-16H2,1-6H3/t18-,19-,20-,21?,22?,23-,24+,25-,26?,27+,28+,29+,32-,33+,34-,35-,36+/m1/s1 |
Clave InChI |
BBPOLSMDPRNEHZ-VDWCOSHKSA-N |
SMILES isomérico |
C[C@@]12CC[C@]3(CCC([C@H](C3C1=CCC4[C@]2(C[C@H](C5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)O)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


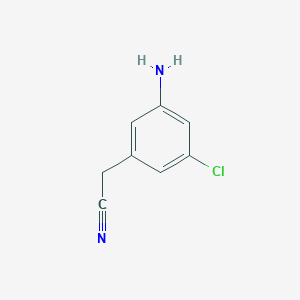
![2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)
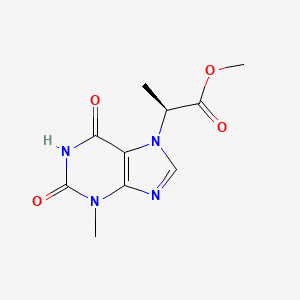


![7-Bromo-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084584.png)
![5-(2-chlorobenzyl)-4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084594.png)
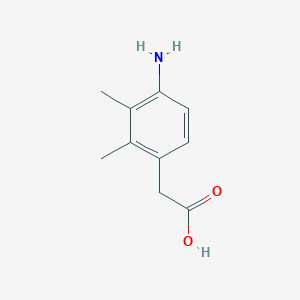
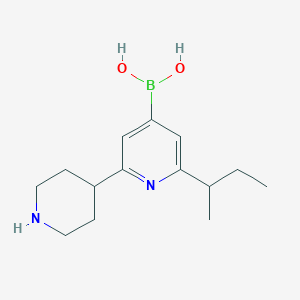
![2-[[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide](/img/structure/B14084607.png)
